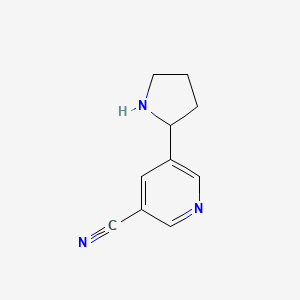
5-Cyano nornicotine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano nornicotine is a derivative of nornicotine, which is itself a metabolite of nicotine. This compound is part of the pyridine alkaloid family and is primarily found in tobacco plants. The presence of a cyano group in its structure makes it a valuable compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano nornicotine typically involves the introduction of a cyano group into the nornicotine molecule. One common method is the reaction of nornicotine with cyanogen bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the temperature maintained at around 0-5°C to ensure the selective formation of the cyano derivative.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Cyano nornicotine undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyano nornicotine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological receptors, particularly nicotinic acetylcholine receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in neuroprotection and addiction treatment.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Cyano nornicotine involves its interaction with nicotinic acetylcholine receptors. The cyano group enhances its binding affinity and selectivity towards these receptors, leading to modulation of neuronal activity. This interaction can influence various signaling pathways and has potential implications for neuroprotection and addiction treatment.
Comparison with Similar Compounds
Similar Compounds
Nornicotine: The parent compound, which lacks the cyano group.
Anabasine: Another pyridine alkaloid found in tobacco.
Anatabine: A minor alkaloid in tobacco with similar biological activity.
Uniqueness
The presence of the cyano group in 5-Cyano nornicotine distinguishes it from other similar compounds. This functional group enhances its chemical reactivity and binding affinity towards biological receptors, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-pyrrolidin-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h4,6-7,10,13H,1-3H2 |
InChI Key |
ZSZBKUWTRITPNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















